Cas no 1522527-16-7 (3-cyclobutylpentanoic acid)

3-cyclobutylpentanoic acid 化学的及び物理的性質
名前と識別子
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- 3-cyclobutylpentanoic acid
- Cyclobutanepropanoic acid, β-ethyl-
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- インチ: 1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)
- InChIKey: RQFVEAQCFLMFFJ-UHFFFAOYSA-N
- SMILES: C(C1CCC1)(CC)CC(=O)O
3-cyclobutylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725233-0.25g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 0.25g |
$538.0 | 2023-09-20 | |
Enamine | EN300-1725233-1.0g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 1g |
$1086.0 | 2023-06-04 | |
Enamine | EN300-1725233-10g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 10g |
$4667.0 | 2023-09-20 | |
A2B Chem LLC | AX26808-1g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 1g |
$1179.00 | 2024-04-20 | |
1PlusChem | 1P01DVZS-100mg |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 100mg |
$527.00 | 2024-06-20 | |
A2B Chem LLC | AX26808-250mg |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 250mg |
$602.00 | 2024-04-20 | |
1PlusChem | 1P01DVZS-1g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 1g |
$1405.00 | 2024-06-20 | |
Enamine | EN300-1725233-0.5g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 0.5g |
$847.0 | 2023-09-20 | |
Enamine | EN300-1725233-5.0g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 5g |
$3147.0 | 2023-06-04 | |
Enamine | EN300-1725233-10.0g |
3-cyclobutylpentanoic acid |
1522527-16-7 | 95% | 10g |
$4667.0 | 2023-06-04 |
3-cyclobutylpentanoic acid 関連文献
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1. Book reviews
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
3-cyclobutylpentanoic acidに関する追加情報
3-Cyclobutylpentanoic Acid: A Comprehensive Overview
3-Cyclobutylpentanoic acid, identified by the CAS number 1522527-16-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor for advanced materials. In this article, we delve into the properties, synthesis methods, and recent advancements in the utilization of 3-cyclobutylpentanoic acid.
The chemical structure of 3-cyclobutylpentanoic acid comprises a pentanoic acid backbone with a cyclobutane ring attached at the third carbon position. This configuration imparts distinctive electronic and steric properties to the molecule, making it versatile for various chemical reactions. The compound's ability to participate in both nucleophilic and electrophilic reactions has made it a valuable building block in organic synthesis.
Recent studies have explored the use of 3-cyclobutylpentanoic acid in the development of biodegradable polymers. Researchers have found that the compound can be polymerized under mild conditions to form materials with tunable mechanical properties, making them suitable for applications in packaging and biomedical devices. This advancement highlights the compound's potential in addressing environmental concerns related to plastic waste.
In addition to its role in polymer science, 3-cyclobutylpentanoic acid has shown promise in pharmaceutical research. Its cyclobutane ring introduces rigidity into molecular frameworks, which is often desirable in drug design for improving bioavailability and efficacy. Recent computational studies have demonstrated that derivatives of this compound exhibit potential as inhibitors for certain enzymes implicated in neurodegenerative diseases.
The synthesis of 3-cyclobutylpentanoic acid typically involves multi-step processes that combine ring-opening reactions with subsequent functionalization steps. One notable method employs the use of cyclobutanone as an intermediate, allowing for precise control over the stereochemistry of the final product. This approach has been optimized to achieve high yields and excellent purity, making it scalable for industrial applications.
Beyond its direct applications, 3-cyclobutylpentanoic acid serves as a valuable precursor for more complex molecules. For instance, its derivatives have been utilized in the construction of heterocyclic compounds, which are integral components of many pharmaceutical agents. The versatility of this compound underscores its importance in modern organic chemistry.
In conclusion, 3-cyclobutylpentanoic acid, with its unique structure and diverse applications, continues to be a focal point in scientific research. From polymer development to drug discovery, this compound exemplifies the transformative potential of organic chemistry in addressing contemporary challenges across various industries.
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